molecular formula C8H6N2O4 B1310803 1-Nitro-2-(2-nitrovinyl)benzene CAS No. 3156-39-6

1-Nitro-2-(2-nitrovinyl)benzene

Cat. No.: B1310803
CAS No.: 3156-39-6
M. Wt: 194.14 g/mol
InChI Key: INIQBBVYBCGEIX-AATRIKPKSA-N
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Description

Preparation Methods

1-Nitro-2-(2-nitrovinyl)benzene can be synthesized through various methods. One common laboratory method involves the reaction of nitromethane with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in methanol at low temperatures (0-5°C) to ensure controlled addition and high yield . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize efficiency and yield.

Chemical Reactions Analysis

1-Nitro-2-(2-nitrovinyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-2-(2-nitrovinyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

1-Nitro-2-(2-nitrovinyl)benzene can be compared with other similar compounds such as:

These compounds share similar structural features but may differ in their reactivity and applications

Properties

IUPAC Name

1-nitro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQBBVYBCGEIX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879317
Record name 2-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-39-6, 5670-67-7
Record name 2-Nitro-omega-nitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,2-Dinitrostyrene
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